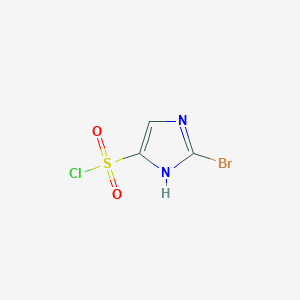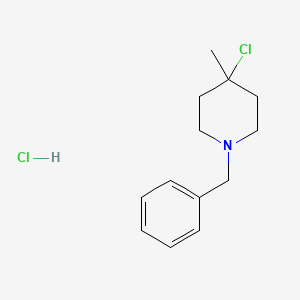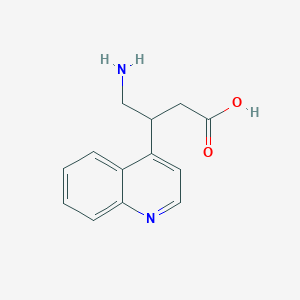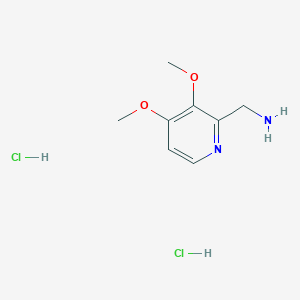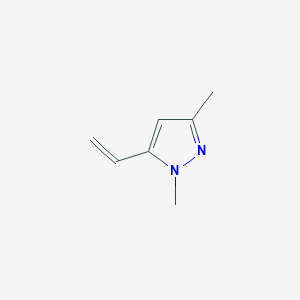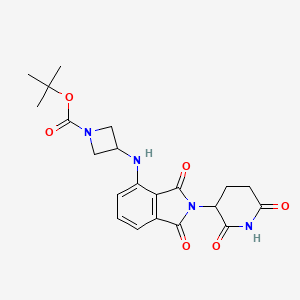![molecular formula C13H13FO3 B13550414 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one](/img/structure/B13550414.png)
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-oxan]-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is a synthetic organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 1,3-dioxane.
Formation of Intermediate: The initial step involves the condensation of 2-hydroxybenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.
Fluorination: The intermediate compound is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Cyclization: The final step involves cyclization of the fluorinated intermediate under controlled conditions to form the spiro compound.
Industrial Production Methods
Industrial production of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted spiro derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-pyrrolidine]-4-one
- 8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-morpholine]-4-one
Uniqueness
8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4’-oxan]-4-one is unique due to its specific spiro structure and the presence of a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for functionalization further enhance its versatility compared to similar compounds.
Propiedades
Fórmula molecular |
C13H13FO3 |
|---|---|
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
8-fluorospiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C13H13FO3/c14-10-3-1-2-9-11(15)8-13(17-12(9)10)4-6-16-7-5-13/h1-3H,4-8H2 |
Clave InChI |
OAGLBJZDJKHGLK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12CC(=O)C3=C(O2)C(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



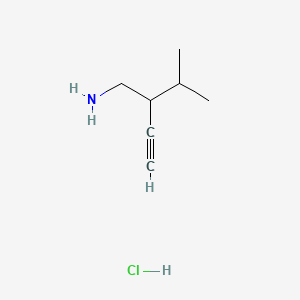
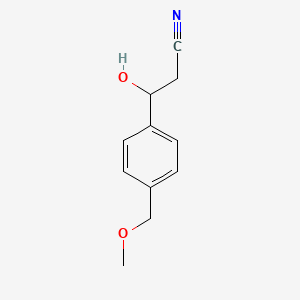
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)
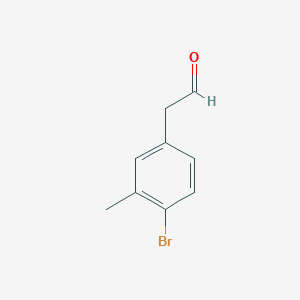

![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
